molecular formula C15H12N2O2 B5480759 4-(2-propyn-1-yloxy)-N-4-pyridinylbenzamide

4-(2-propyn-1-yloxy)-N-4-pyridinylbenzamide

Cat. No.: B5480759
M. Wt: 252.27 g/mol
InChI Key: IKUMUISAMKJDRP-UHFFFAOYSA-N
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Description

“4-(2-propyn-1-yloxy)benzoic acid” is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .


Synthesis Analysis

The synthesis of similar compounds like “4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid” involves chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The molecular structure of “4-(2-propyn-1-yloxy)benzoic acid” can be represented by the SMILES string O=C(C1=CC=C(OCC#C)C=C1)C2=CC=C(C(O)=O)C=C2 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-propyn-1-yloxy)-N-4-pyridinylbenzamide” are not available, related compounds like “4-(2-propyn-1-yloxy)benzoic acid” are often used in click chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(2-propyn-1-yloxy)benzoic acid” include an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .

Future Directions

The future directions of research involving compounds like “4-(2-propyn-1-yloxy)-N-4-pyridinylbenzamide” could involve further exploration of their use in chemical probe synthesis and click chemistry .

Properties

IUPAC Name

4-prop-2-ynoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-11-19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h1,3-10H,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUMUISAMKJDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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